TERBIUM SILICIDE
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説明
Terbium silicide is a chemical compound composed of the rare earth metal terbium and silicon, with the chemical formula TbSi₂. It is a gray solid that was first described in detail in the late 1950s . This compound is known for its metallic resistivity and low Schottky barrier, making it a potential candidate for various applications such as infrared detectors, ohmic contacts, magnetoresistive devices, and thermoelectric devices .
準備方法
Terbium silicide can be synthesized using several methods. One common method involves the direct reaction of terbium and silicon at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The optimal preparation process involves calcination at 1250°C for 5 hours, which ensures the complete transformation of the elemental terbium phase into the terbium-silicon alloy phase . Industrial production methods may involve powder metallurgical techniques to produce this compound in bulk quantities .
化学反応の分析
Terbium silicide undergoes various chemical reactions, including oxidation and reduction. In an oxidation reaction, this compound reacts with oxygen to form terbium oxide and silicon dioxide. Common reagents used in these reactions include oxygen and other oxidizing agents. The major products formed from these reactions are terbium oxide (Tb₂O₃) and silicon dioxide (SiO₂) . This compound is also known for its high-temperature stability and corrosion resistance .
科学的研究の応用
Terbium silicide has a wide range of scientific research applications. In chemistry, it is used as a material for infrared detectors and magnetoresistive devices due to its low Schottky barrier and metallic resistivity . In the field of thermoelectric materials, this compound is a promising candidate for automotive thermoelectric generators, which can collect wasted heat and convert it into electricity . Additionally, this compound is used in the development of ohmic contacts and interconnect metallization in silicon integrated circuits .
作用機序
The mechanism of action of terbium silicide involves its interaction with other materials at the molecular level. The metallic resistivity and low Schottky barrier of this compound allow it to efficiently conduct electricity and form stable contacts with other materials. The antiferromagnetic properties of this compound at low temperatures (16K) also play a role in its applications in magnetoresistive devices . The interaction between this compound and silicon substrates involves the formation of a stable silicide layer, which enhances the electrical and thermal properties of the material .
類似化合物との比較
Terbium silicide can be compared with other silicide-based compounds such as magnesium silicide (Mg₂Si) and higher manganese silicide (HMS). Magnesium silicide is known for its cubic structure and narrow bandgap, making it a suitable n-type thermoelectric material . Higher manganese silicide, on the other hand, is a p-type thermoelectric material with high thermal stability . This compound stands out due to its unique combination of metallic resistivity, low Schottky barrier, and antiferromagnetic properties, making it a versatile material for various applications .
特性
CAS番号 |
12039-80-4 |
---|---|
分子式 |
Si2Tb |
分子量 |
215.1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
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